N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
Description
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-19-13(14-10-16-19)9-20-7-4-11(5-8-20)17-12-3-2-6-15-18-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHMLJVBARILPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyridazine ring is often formed via the reaction of hydrazine with diketones .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of specific reagents and solvents under controlled temperature and pressure conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine and pyridazine rings may interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyridazine
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Uniqueness
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
